1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may exhibit therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
When compared to other similar compounds, 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other quinoline derivatives or related heterocyclic compounds. These compounds may share some biological activities but differ in their specific mechanisms and efficacy.
Comparison with Similar Compounds
1-Methyl-3-oxo-2,3-dihydroisoquinoline-4-carboxamide
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)17-11-5-6-13-10(9-11)4-7-14(20)18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLLBPISONTFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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